Product packaging for Isoindolin-4-ol hydrochloride(Cat. No.:CAS No. 118924-03-1; 72695-20-6)

Isoindolin-4-ol hydrochloride

Cat. No.: B2895730
CAS No.: 118924-03-1; 72695-20-6
M. Wt: 171.62
InChI Key: UXGOPUCDMKDIID-UHFFFAOYSA-N
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Description

Significance of the Isoindoline (B1297411) Core in Heterocyclic Chemistry

The isoindoline core is a privileged heterocyclic scaffold, forming the structural basis for a wide array of biologically active molecules. mdpi.comderpharmachemica.com Its importance in medicinal chemistry is underscored by its presence in numerous clinical drugs used to treat a range of conditions including cancer, inflammation, hypertension, and obesity. mdpi.comresearchgate.net The versatility of the isoindoline framework allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. mdpi.com This adaptability has made it a focal point for synthetic and medicinal chemists for decades. nih.gov

The isoindoline structure is a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.comwikipedia.org This arrangement provides a rigid framework that can be strategically modified to interact with various biological targets. researchgate.net The development of drugs like thalidomide (B1683933) and its safer, more potent analogs, lenalidomide (B1683929) and pomalidomide, which contain an isoindolinone moiety, has solidified the status of the isoindoline scaffold as a valuable pharmacophore in drug discovery. mdpi.com

Overview of the Isoindoline Nucleus: Structural Features and Aromaticity Considerations

The isoindoline nucleus consists of a benzene ring fused to a pyrrolidine ring, with the nitrogen atom at position 2. wikipedia.org This is in contrast to its isomer, indoline, where the nitrogen is at position 1. mdpi.com The fully unsaturated parent compound, isoindole, is a 10π-electron aromatic system. nih.gov However, it is often unstable unless the ortho-quinoid structure is stabilized within a larger π-system. nih.gov

Classification and Nomenclature of Isoindoline-Derived Structures in Academic Literature

Isoindoline derivatives are systematically classified and named based on the substitution pattern on the bicyclic core. The parent compound is named 2,3-dihydro-1H-isoindole according to IUPAC nomenclature. wikipedia.org

Common classes of isoindoline derivatives found in the literature include:

Isoindolinones: These contain a carbonyl group at position 1 of the isoindoline ring and are also known as phthalimidines. researchgate.netnih.gov

Isoindoline-1,3-diones: These feature carbonyl groups at both positions 1 and 3 and are commonly referred to as phthalimides. ucl.ac.ukwikipedia.org

Substituted Isoindolines: These include derivatives with various functional groups attached to the benzene or pyrrolidine ring. mdpi.com

The nomenclature of these derivatives follows standard organic chemistry rules, specifying the position and nature of each substituent. For example, lenalidomide is a derivative of isoindolin-1-one (B1195906). mdpi.compreprints.org

Contextualizing Isoindolin-4-ol Hydrochloride within the Isoindoline Chemical Space

This compound is a specific derivative of the isoindoline scaffold. sigmaaldrich.com Its structure consists of the basic isoindoline framework with a hydroxyl (-OH) group at the 4-position of the benzene ring. The hydrochloride salt form indicates that the nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride ion.

This compound falls under the category of substituted isoindolines. evitachem.com The presence of the hydroxyl group introduces a polar functional group that can participate in hydrogen bonding, influencing its solubility and potential biological interactions. Isoindolin-4-ol and its derivatives, such as Isoindolin-5-ol Hydrobromide, are utilized as reagents in the synthesis of more complex molecules, including those with potential analgesic properties and as inhibitors of heat shock protein 90 (Hsp90). pharmaffiliates.com The specific placement of the hydroxyl group at the 4-position provides a handle for further chemical modifications, making this compound a valuable building block in the exploration of the isoindoline chemical space for new therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B2895730 Isoindolin-4-ol hydrochloride CAS No. 118924-03-1; 72695-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGOPUCDMKDIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of Isoindoline Chemical Transformations

Elucidation of Fundamental Reaction Pathways

The formation of the isoindoline (B1297411) scaffold is often achieved through a series of complex and elegant reaction cascades. Understanding these fundamental pathways is crucial for the development of efficient and selective synthetic methodologies.

Nucleophilic Addition and Intramolecular Cyclization Processes

A common and powerful strategy for constructing the isoindoline ring system involves a sequence of nucleophilic addition followed by intramolecular cyclization. unipi.itscilit.com This approach is versatile, allowing for the introduction of a wide range of substituents and the creation of stereocenters.

One prominent example is the tandem nucleophilic addition/intramolecular aza-Michael reaction (IMAMR). scilit.comuniovi.es In this process, a nucleophile adds to an imine, generating an intermediate that subsequently undergoes an intramolecular cyclization onto a Michael acceptor. The careful selection of the base in the aza-Michael step can even allow for the selective formation of either cis or trans diastereoisomers of 1,3-disubstituted isoindolines. scilit.comuniovi.es This stereodivergent approach highlights the level of control that can be achieved through a deep understanding of the reaction mechanism.

The types of nucleophiles that can be employed in these reactions are diverse and include organometallic reagents, enolates, and cyanide, among others. uniovi.es The diastereoselectivity of the initial nucleophilic addition is often controlled by the use of chiral auxiliaries, such as Ellman's tert-butylsulfinyl group. scilit.comuniovi.es

Gold-catalyzed intramolecular hydroamination represents another elegant method for isoindoline synthesis. unipi.it This reaction proceeds through the activation of an alkyne by a gold catalyst, followed by the intramolecular attack of a tethered amine nucleophile. This methodology allows for the formation of the isoindoline ring under mild conditions.

The following table summarizes key aspects of nucleophilic addition and intramolecular cyclization processes in isoindoline synthesis.

Reaction Type Key Intermediates Controlling Factors Products References
Tandem Nucleophilic Addition/Intramolecular Aza-Michael Reaction (IMAMR)Iminium ion, enolateBase, chiral auxiliary1,3-Disubstituted isoindolines scilit.comuniovi.es
Gold-Catalyzed Intramolecular HydroaminationGold-activated alkyneGold catalystFunctionalized isoindolines unipi.it
Acid-Catalyzed Intramolecular HydroaminationBenzylic cationAcid catalyst (e.g., triflic acid)Isoindolines unipi.it

Elimination Reactions: HCl and Water Elimination

Elimination reactions, particularly the removal of small molecules like hydrogen chloride (HCl) and water, are often crucial steps in the final stages of isoindoline synthesis or in subsequent transformations. unipi.itchim.it

For instance, in the synthesis of certain isoindoline derivatives, the cyclization step may be followed by the elimination of water to form a more stable, conjugated system. chim.it The conditions for these elimination reactions can vary widely, from acid- or base-catalyzed processes to thermal eliminations.

The hydrolysis of acyl chlorides, a reaction that proceeds via nucleophilic addition-elimination, serves as a classic example of HCl elimination. docbrown.info While not directly a synthesis of isoindolines, the principles of this mechanism, involving a tetrahedral intermediate followed by the expulsion of a leaving group, are relevant to many reactions in organic chemistry, including those involving isoindoline precursors. docbrown.info

In some synthetic routes, the elimination of HCl is a key step in forming the final product. For example, the reaction of 6-chloro-3a,4,9,9a-tetrahydro-2,4-dimethylbenz[f]isoindolin-4-ol with trifluoroacetic acid involves a dehydration reaction. prepchem.com The use of a strong acid like trifluoroacetic acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation, which can then undergo further reactions. It is important to note that the presence of a nucleophile, such as the chloride ion from HCl, can lead to substitution products competing with the desired elimination product. pearson.com

Tautomerization Equilibria and Their Impact on Reaction Progress

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, can play a significant role in the reactivity and stability of isoindoline derivatives. chim.itacs.org The position of the tautomeric equilibrium can be influenced by various factors, including the nature of substituents and the solvent. stackexchange.com

In the context of isoindoline chemistry, the equilibrium between the 1H-isoindole and 2H-isoindole tautomers is of particular interest. stackexchange.com The 2H-isoindole tautomer possesses a fully aromatic pyrrole (B145914) ring, while the 1H-isoindole (or isoindolenine) tautomer has a benzenoid ring. stackexchange.com The relative stability of these tautomers can dictate the course of a reaction. For example, reactions that proceed through the more nucleophilic 2H-tautomer will be favored under conditions that shift the equilibrium towards this form.

The study of diiminoisoindoline has revealed the existence of different tautomers and conformers, with the amino tautomer being prevalent. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are invaluable tools for investigating these tautomeric equilibria. acs.org By calculating the relative energies of the different tautomers, researchers can predict the predominant form in a given environment and thus anticipate the molecule's reactivity. acs.org For instance, in a study of isoindoline-1,3-diimine derivatives, a combination of NMR spectroscopy and DFT calculations was used to determine the tautomeric equilibrium in solution. acs.org

The following table highlights the influence of various factors on tautomeric equilibria in isoindoline systems.

Factor Influence on Tautomeric Equilibrium Example References
Substituents Electron-donating or -withdrawing groups can stabilize one tautomer over another.1-Phenylisoindole favors the 2H-tautomer. stackexchange.com
Solvent Protic solvents can favor the imine tautomer, while polar aprotic solvents can favor the N-hydrogen tautomer.Dimethylsulfoxide favors the 2H-tautomer of isoindole. stackexchange.com
Temperature Can shift the equilibrium, although often to a lesser extent than electronic and solvent effects.

Rearrangement Pathways (e.g., Dimroth-type Rearrangement)

Rearrangement reactions can provide access to novel molecular scaffolds from readily available starting materials. While the Dimroth rearrangement is most famously associated with 1,2,3-triazoles, analogous rearrangements can occur in other heterocyclic systems. wikipedia.orgnih.gov The Dimroth rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, effectively swapping the positions of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov

While a direct Dimroth-type rearrangement involving Isoindolin-4-ol hydrochloride itself is not prominently documented, the principles of such rearrangements are relevant to the broader chemistry of nitrogen-containing heterocycles. These rearrangements are often catalyzed by acid or base and can be influenced by temperature. nih.gov

In a broader context of isoindoline chemistry, other types of rearrangements are known. For example, the reaction of dilithiated isoindoline-1,3-diols can lead to 3-aminoindan-1-ones via a novel rearrangement of the isoindolinone scaffold. nih.gov This transformation is proposed to proceed through the formation of a singlet carbene followed by intramolecular C-H insertion. nih.gov

Hydride Transfer Mechanisms in Isoindoline Formation

Hydride transfer reactions are another important class of mechanisms in the synthesis of isoindoline derivatives. ias.ac.in These reactions can be either intramolecular or intermolecular and are often key steps in reductive cyclization processes.

One notable example is the one-pot synthesis of isoindole-fused quinazolin-4-ones, where an intramolecular 1,3-hydride transfer is the key step. ias.ac.in Mechanistic studies using deuterated solvents have confirmed the intramolecular nature of this hydride shift. ias.ac.in

In the context of isoindoline synthesis, hydride transfer can also be involved in the reduction of intermediates. For instance, the synthesis of mazindol, a drug containing an isoindoline core, involves the reduction of an intermediate with lithium aluminum hydride (LiAlH₄). preprints.org This powerful reducing agent delivers a hydride ion to an electrophilic center, leading to the formation of the final product.

The study of hydride transfer mechanisms is crucial for understanding and optimizing these synthetic transformations. Computational methods can provide valuable insights into the transition states and energy barriers associated with these processes.

Computational and Theoretical Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in isoindoline chemistry. nih.govnih.govresearchgate.netacs.orgsemanticscholar.org Density Functional Theory (DFT) is a particularly powerful method for investigating the structures of intermediates and transition states, as well as for calculating reaction energy profiles. researchgate.netsemanticscholar.org

These theoretical approaches can be used to:

Predict the feasibility of a proposed reaction pathway: By calculating the activation energies for each step in a mechanism, researchers can determine the most likely pathway a reaction will follow. researchgate.net

Investigate the structure and stability of transient intermediates: Many reactive intermediates are too short-lived to be observed experimentally. Computational methods allow for their "in silico" characterization, providing valuable insights into their electronic structure and reactivity. nih.gov

Elucidate the role of catalysts: DFT calculations can be used to model the interaction of a catalyst with the reactants and to understand how the catalyst lowers the activation energy of the reaction.

Study tautomeric equilibria: As mentioned previously, computational methods are crucial for determining the relative stabilities of different tautomers and predicting how the equilibrium will be affected by changes in the molecular structure or environment. acs.org

Interpret experimental data: Computational results can be used to rationalize experimental observations, such as product distributions and reaction rates.

For example, a combined synthetic and computational study on the rearrangement of dilithiated isoindoline-1,3-diols to 3-aminoindan-1-ones provided detailed insight into the structures and properties of the various lithiated intermediates involved in the process. nih.gov Another study used DFT to investigate the coupling reaction between isoindoline-1,3-dione and aroyl chloride, identifying the rate-determining step and calculating the activation energy. researchgate.net

The synergy between experimental and computational approaches is a powerful paradigm for advancing our understanding of reaction mechanisms in isoindoline chemistry, paving the way for the design of more efficient and selective synthetic methods.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There is a notable absence of published Density Functional Theory (DFT) studies specifically detailing the reaction mechanisms of this compound. DFT is a powerful computational tool used to investigate the electronic structure and energetics of molecules, providing insights into reaction pathways, transition state geometries, and activation energies. While DFT has been applied to other isoindoline structures, such as isoindoline-1,3-diones, to understand their synthesis and reactivity, this level of analysis for this compound is not present in the current body of scientific literature.

Molecular Orbital Theory and Frontier Electron Concept in Reaction Analysis

Similarly, a specific analysis of this compound using Molecular Orbital (MO) theory and the frontier electron concept is not documented. MO theory, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and reaction sites of a molecule. For many organic compounds, the energies and shapes of these frontier orbitals dictate their behavior in chemical reactions. Without dedicated computational studies on this compound, a detailed understanding of its frontier molecular orbitals and their role in its chemical transformations remains speculative.

Computational Studies of Transition States and Intermediates

Computational investigations into the transition states and intermediates involved in the chemical reactions of this compound are also not found in the available scientific literature. Such studies are vital for constructing a complete picture of a reaction mechanism, allowing for the characterization of fleeting, high-energy structures that are often impossible to observe experimentally. The lack of this data for this compound means that the precise pathways of its formation or subsequent reactions, including the structures of any intermediates or transition states, have not been computationally mapped.

In one instance within a patent, this compound is mentioned as a reactant in a synthetic procedure. google.com However, the document focuses on the final product and its application, and does not provide any mechanistic or computational details regarding the reactions of the isoindolinol starting material.

The absence of specific research on this compound highlights a potential area for future investigation within the field of computational and synthetic organic chemistry. Such studies would be invaluable for a more complete understanding of the reactivity and properties of this and related compounds.

Advanced Characterization and Spectroscopic Analysis of Isoindolin 4 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of isoindoline (B1297411) derivatives. google.comevitachem.com It provides unparalleled insight into the molecular framework, allowing for the precise assignment of protons and carbons within the structure.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

High-resolution 1H and 13C NMR are routinely used to confirm the identity and purity of isoindoline compounds. While specific spectral data for isoindolin-4-ol hydrochloride is not extensively detailed in publicly available literature, its use as a reactant in synthetic chemistry is well-documented, with the resulting derivatives being thoroughly characterized by NMR. google.com For instance, in the synthesis of inhibitors of MLH1 and/or PMS2 for cancer treatment, this compound is used as a key building block, and the NMR data for the final products are confirmed to be consistent with their proposed structures. google.com

The 1H NMR spectrum of an isoindoline derivative typically displays characteristic signals for the aromatic protons and the methylene (B1212753) protons of the five-membered ring. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. The protons of the CH2 groups in the isoindoline ring often appear as distinct signals, the multiplicity of which can reveal information about their chemical environment and neighboring protons.

In the case of substituted isoindoline-1,3-dione derivatives, detailed 1H and 13C NMR data are often reported. For example, the characterization of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione shows a complex multiplet for the aromatic protons in the 1H NMR spectrum and distinct signals for the carbonyl and other aromatic carbons in the 13C NMR spectrum.

Table 1: Example 1H and 13C NMR Data for a Substituted Isoindoline Derivative Data presented here is for illustrative purposes based on derivatives, as specific data for this compound is not available in the cited literature.

Compound Technique Solvent Chemical Shifts (δ, ppm)
2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)isoindoline-1,3-dione 1H NMR DMSO-d6 12.98 (s, 1H, NH), 8.22-7.32 (m, 17H, Ar-H)

Two-Dimensional NMR Techniques (e.g., 1H-13C Chemical Shift Correlation)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A 1H-1H COSY experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. For an isoindoline derivative, this can confirm the connectivity of protons on the aromatic ring and within the heterocyclic portion.

A 1H-13C HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton spectrum. For example, it allows for the clear distinction between the different CH2 groups in the isoindoline ring and the various CH groups in the aromatic system.

Investigation of Hyperfine Interaction Constants using NMR

In cases where isoindoline derivatives are converted into stable radical species, such as nitroxides, NMR spectroscopy can be used to investigate hyperfine interaction constants. This has been demonstrated in studies of 5-(n-alkyl)isoindolin-2-yloxyl radicals, where 2D 1H–13C chemical shift correlation spectroscopy was employed to determine small 1H and 13C EPR hyperfine interaction constants. This advanced application of NMR provides valuable information about the electronic structure and spin distribution within the radical.

Applications of Isotopic Labeling in NMR Spectroscopy

Isotopic labeling, particularly with 15N, can be a powerful tool in the NMR analysis of nitrogen-containing heterocycles like isoindolines. Although the natural abundance of 15N is low, 1H-15N correlation experiments (like HMBC) can provide crucial information about the electronic environment of the nitrogen atom and help in resolving tautomeric equilibria in certain derivatives. The synthesis of isotopically labeled isoindoline nitroxides has been reported, highlighting the utility of this approach in detailed spectroscopic studies.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental composition, which is a definitive confirmation of the chemical formula. For many isoindoline derivatives, HRMS data is reported to support their structural characterization. The calculated mass for a proposed formula is compared with the experimentally measured mass, and a close match (typically within a few parts per million) confirms the composition.

Table 2: Example HRMS Data for a Substituted Isoindoline Derivative Data presented here is for illustrative purposes based on derivatives, as specific data for this compound is not available in the cited literature.

Compound Ionization Formula Calculated m/z Found m/z

This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Table 1: Representative MALDI-TOF MS Data for Related Heterocyclic Compounds This table presents data from analogous compounds to illustrate the typical output of a MALDI-TOF analysis, as specific data for this compound is not publicly available.

Compound ClassMatrixObserved IonsReference
Vinca AlkaloidsDHB[M+H]+ longdom.org
Peptide-Isoindole ConjugatesNot Specified[M+H]+, [M+2H]2+
Various AlkaloidsMT3P[M+H]+ nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. upi.edu For this compound, FT-IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key functional groups.

Although a specific spectrum for this compound is not provided in the available literature, analysis of related structures allows for the prediction of its key vibrational modes. The spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, typically in the range of 3400-3650 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the secondary amine hydrochloride would also be prominent. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the five-membered ring would appear just below 3000 cm⁻¹. rsc.org The C-O stretching vibration for a secondary alcohol typically appears in the 1150-1075 cm⁻¹ region. spectroscopyonline.com Additionally, characteristic peaks for the aromatic ring (C=C stretching) would be observed in the 1450-1600 cm⁻¹ region. rsc.org Studies on other substituted isoindoline-1,3-diones have shown characteristic carbonyl (C=O) stretching bands between 1699 and 1779 cm⁻¹, which provides a reference for the types of vibrations expected in the isoindoline core. acs.org

Table 2: Predicted FT-IR Absorption Bands for this compound This table is a prediction based on typical functional group absorption regions and data from related compounds.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeReference
O-H (Alcohol)3400 - 3650 (broad)Stretching spectroscopyonline.com
N-H (Amine Salt)~2400 - 3200 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching rsc.org
C-H (Aliphatic)2850 - 2960Stretching rsc.org
C=C (Aromatic)1450 - 1600Stretching rsc.org
C-N (Amine)1020 - 1250Stretching
C-O (Secondary Alcohol)1075 - 1150Stretching spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to detecting and characterizing species with unpaired electrons, such as nitroxide radicals. ismrm.org Isoindoline nitroxides are a class of stable free radicals that are particularly useful as spin probes and labels due to their favorable EPR characteristics and enhanced stability compared to other nitroxides. nih.govhi.is

The EPR spectra of isoindoline nitroxides are sensitive to their environment, making them excellent probes for properties like oxygen concentration. nih.gov These nitroxides typically exhibit narrow EPR line-widths, and at low oxygen concentrations, their spectra can show well-resolved superhyperfine coupling to the protons of the methyl groups, a feature not typically seen with piperidine (B6355638) or pyrrolidine (B122466) nitroxides. nih.gov The hyperfine coupling constant for an isoindoline nitroxide has been reported to be approximately 14.1 Gauss. researchgate.net The synthesis of new isoindole-based nitrones, such as 1,1,3-trimethylisoindole N-oxide (TMINO), has led to the formation of highly stable isoindoline nitroxide radical adducts, which have been successfully characterized by EPR. nih.gov

Table 3: EPR Parameters for Representative Isoindoline Nitroxide Derivatives This table presents data from the literature for various isoindoline nitroxide derivatives to illustrate typical EPR findings.

Isoindoline Nitroxide DerivativeKey EPR FindingApplicationReference
5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO)High sensitivity to O₂ concentrationEPR Oximetry nih.gov
1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO)Favorable EPR characteristics and low cytotoxicityBiological Probes nih.gov
Tetraphenylmethane-isoindoline nitroxideHyperfine coupling constant of ~14.1 GModel systems for EPR distance measurements researchgate.net
1,1,3-trimethylisoindole N-oxide (TMINO) adductsNarrow EPR line-widths and high stabilitySpin Trapping nih.gov

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.net While a crystal structure for this compound is not available in the public domain, numerous studies on related isoindoline derivatives have been published, revealing key structural features of this heterocyclic system.

X-ray crystallographic analyses of various substituted isoindolin-1-ones have been used to unambiguously determine their structures and relative stereochemistry. beilstein-journals.orgd-nb.info For example, the crystal structures of α-(R)-3-(R)- and α-(R)-3-(S)-diastereoisomers of substituted isoindolin-1-ones have been elucidated, confirming the stereochemical outcome of synthetic reactions. beilstein-journals.org In another study, the structure of a dioxoisothiazole derivative of isoindoline was unequivocally characterized by X-ray crystallography. researchgate.net These studies demonstrate the power of single-crystal X-ray diffraction in establishing the precise conformation and configuration of complex chiral molecules containing the isoindoline core. The determination of absolute configuration is particularly crucial for chiral compounds, and X-ray crystallography remains the most reliable method for this purpose. rsc.org

Table 4: Crystallographic Data for Representative Isoindoline Derivatives This table includes data from published crystal structures of isoindoline derivatives to exemplify the type of information obtained from single-crystal X-ray diffraction.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamideMonoclinicP21/nThree-dimensional framework via H-bonding researchgate.net
3-substituted 4-methoxyisoindolin-1-onesNot specifiedNot specifiedConfirmed α-(R)-3-(S) and α-(R)-3-(R) diastereoisomers beilstein-journals.orgd-nb.info
Dioxoisothiazole derivative of isoindolineNot specifiedNot specifiedUnambiguous characterization of the molecular framework researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in determining the physical and chemical properties of a solid-state material. A thorough analysis of these interactions provides critical insights into the stability, polymorphism, and ultimately, the behavior of the compound. While specific crystallographic data for this compound is not extensively detailed in the current body of scientific literature, a comprehensive examination of its derivatives offers a predictive framework for its solid-state behavior. The analysis of related isoindoline structures reveals recurring motifs of intermolecular interactions, primarily driven by hydrogen bonds and π-stacking phenomena.

Studies on various isoindoline derivatives, particularly those incorporating carbonyl and hydroxyl groups, consistently highlight the dominant role of hydrogen bonding in their crystal packing. For instance, in the crystal structure of (2R/2S)-2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenylpropanoic acid, a complex hydrogen-bonded network is observed, consisting of O-H···O=C, C(arene)-H···O=C, and C(arene)-H···π(arene) interactions. iucr.org The primary O-H···O hydrogen bonds exhibit O···O distances of 2.625(2) Å. iucr.org Similarly, in a meta-tyrosine derivative, (2R/2S)-3-(3-hydroxyphenyl)-2-(1-oxo-l,3-dihydro-2H-isoindol-2-yl)propanoic acid, O(acid)-H···O(phenyl)-H···O=C(isoindole) chains are formed with O···O distances of 2.668(2) Å and 2.653(2) Å, accompanied by C-H···π interactions. dcu.ie These findings underscore the strong propensity of the hydroxyl and carbonyl functionalities, present in or analogous to those in this compound, to act as potent hydrogen bond donors and acceptors, thereby directing the supramolecular architecture.

In addition to classical hydrogen bonds, weaker C-H···O and C-H···N interactions are also significant in stabilizing the crystal lattices of isoindoline derivatives. Research on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives identified weak intermolecular C-H···O hydrogen bonds as key to the crystal packing, with donor-acceptor distances measuring 3.264 Å and 3.520 Å. tandfonline.com The presence of the hydrochloride salt in the target compound introduces a chloride anion, a strong hydrogen bond acceptor. This would likely lead to the formation of strong N-H···Cl and O-H···Cl hydrogen bonds, which are known to be significant structure-directing interactions in pharmaceutical salts. tandfonline.com

The aromatic rings inherent to the isoindoline core structure facilitate π-π stacking interactions, which are another critical component of the crystal packing in these systems. In the crystal structure of (2R/2S)-3-(3-hydroxyphenyl)-2-(1-oxo-l,3-dihydro-2H-isoindol-2-yl)propanoic acid, π-π stacking involving inversion symmetry-related isoindole groups is observed, with an interplanar distance of 3.43 Å. dcu.ie For (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, offset π⋯π stacking interactions are found between aromatic rings with inter-centroid distances ranging from 3.602 to 4.252 Å. nih.gov The presence and geometry of these π-π interactions are highly dependent on the steric and electronic nature of the substituents on the isoindoline ring system.

Table 1: Summary of Intermolecular Interactions in Isoindoline Derivatives

Compound/Derivative Class Interaction Type Key Distances/Angles Reference
(2R/2S)-2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenylpropanoic Acid O-H···O=C O···O: 2.625(2) Å iucr.org
C(arene)-H···O=C C···O: 3.281(3) Å iucr.org
C(arene)-H···π(arene) C···C: 3.652(3) Å iucr.org
2-(4-arylthiazol-2-yl)isoindoline-1,3-diones C-H···O D-A Distance: 3.264 Å, Angle: 173.13° tandfonline.com
(2R/2S)-3-(3-hydroxyphenyl)-2-(1-oxo-l,3-dihydro-2H-isoindol-2-yl)propanoic acid O-H···O O···O: 2.668(2) & 2.653(2) Å dcu.ie
π-π Stacking Interplanar Distance: 3.43 Å dcu.ie
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester π-π Stacking Inter-centroid Distance: 3.602 - 4.252 Å nih.gov
2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione] π-π Stacking Centroid-centroid Distance: 3.576(4) & 3.631(4) Å iucr.org

Table 2: Hirshfeld Surface Analysis Contact Percentages in Isoindoline Derivatives

Compound/Derivative Class H···H (%) O···H/H···O (%) C···H/H···C (%) Other Significant Contacts (%) Reference
2-(4-arylthiazol-2-yl)isoindoline-1,3-diones 24.4 - 36.5 8.7 - 12.1 5.4 - 10.6 S···H: 4.5 - 5.6 tandfonline.commdpi.com
7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione 65.5 17.5 14.3 N···H: 1.2 iucr.org
2,2′′-({[(1E,1′E)-(diselanediyl)bis(2,1-phenylene)]bis(methaneylylidene)}bis(azaneylylidene))bis[3′,6′-bis(diethylamino)-4a',9a'-dihydrospiro[isoindoline-1,9′-xanthen]-3-one] 68.1 8.7 21.2 N···H: 1.0 researchgate.net

Derivatization and Functionalization Strategies of the Isoindoline Core

Introduction of Diverse Functional Groups onto the Isoindoline (B1297411) Scaffold

The functionalization of the isoindoline scaffold can be achieved through a variety of synthetic methods, enabling the introduction of a wide array of chemical moieties. These transformations can target the nitrogen atom, the aromatic ring, or the benzylic carbons of the heterocyclic ring.

Alkylation and arylation reactions are fundamental strategies for introducing carbon-based substituents onto the isoindoline core, targeting both nitrogen and carbon atoms.

N-alkylation of indoles and their analogs can be achieved with high enantioselectivity using dinuclear zinc-ProPhenol catalysts. nih.gov This method is effective for a range of indoles, pyrrole (B145914), and carbazole, affording N-alkylated products in good yields. nih.gov

For C-alkylation, particularly at the C3 position of isoindolinones, intramolecular strategies have proven effective. Cobalt porphyrin-catalyzed alkylation of 1-isoindolinones bearing a reactive hydrazone tether on the nitrogen atom allows for the formation of fused heterocyclic rings. acs.org This reaction proceeds via a formal insertion into the C3–H bond and is compatible with a variety of functional groups, including bromo, chloro, fluoro, cyano, and methoxycarbonyl substituents. acs.org A high degree of diastereoselectivity is observed when a stereogenic center is present in the tether. acs.org

Another approach for asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of carbanions derived from isoindolinones with a chiral N-tert-butylsulfinyl auxiliary. acs.org Deprotonation with LDA followed by reaction with various alkylating agents like alkyl halides, allyl bromide, and benzyl (B1604629) bromides yields the desired products in excellent yields and high diastereomeric ratios. acs.org Iridium catalysts have also been employed for the isoindolinone-directed, branched-selective C-H alkylation of the aromatic ring with simple alkenes. mdpi.com

Table 1: Examples of Alkylation Reactions on the Isoindoline Scaffold

Reaction Type Catalyst/Reagent Position Alkylating Agent Product Type Reference
Asymmetric N-Alkylation Dinuclear Zinc-ProPhenol N Aldimines N-Alkylated Indole (B1671886) Analogs nih.gov
Intramolecular C3-Alkylation Cobalt(tetraphenylporphyrin) C3 Hydrazone Tether Fused Polycyclic Isoindolinones acs.org
Asymmetric C3-Alkylation LDA / Chiral Sulfinyl Auxiliary C3 Alkyl Halides, Benzyl Bromides 3-Substituted Isoindolinones acs.org
Aromatic C-H Alkylation Iridium(I) Complex Aromatic Ring Alkenes Branched-Alkyl Isoindolinones mdpi.com

Electrophilic and nucleophilic substitution reactions are powerful tools for introducing a variety of functional groups onto the isoindoline ring system. The reactivity of the isoindole nucleus is characterized by a partially positive nitrogen and partially negative carbons, making the carbon atoms susceptible to attack by electrophiles. matanginicollege.ac.in

Electrophilic Aromatic Substitution: The fusion of a benzene (B151609) ring to the pyrrole moiety alters the regioselectivity of electrophilic substitution, favoring the β-position (C3) in indoles over the α-position. quizgecko.com However, for the isoindole system, resonance donation from the nitrogen lone pair makes the α-position (C1) nucleophilic and a common site for electrophilic attack. nih.gov Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly modify the electronic properties and biological activity of isoindoline derivatives. researchgate.netaiu.edu.sy For example, 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione is synthesized via bromination reactions. The halogenation of the isoindole moiety has been shown to enhance antimicrobial and anticancer activities. researchgate.netaiu.edu.sy

Nitration: Nitration of indole typically requires non-acidic reagents like benzoyl nitrate (B79036) to avoid polymerization. quizgecko.com

Sulfonation: Sulfonation can be achieved using a pyridine-sulfur trioxide complex. quizgecko.com

Nucleophilic Substitution: While less common due to the electron-rich nature of the ring, nucleophilic substitutions on the isoindole scaffold are possible, particularly when the ring is activated by electron-withdrawing groups or through specific reaction designs. matanginicollege.ac.in For instance, direct nucleophilic substitution with sulfur nucleophiles has been reported. ulysseus.eu A notable application is the synthesis of 3-oxoisoindoline-1-carboxamides, which proceeds through a sequential Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen. thieme-connect.com This reaction utilizes a nitro group as a directing group and proceeds under mild conditions with high efficiency. thieme-connect.com

The incorporation of a phosphonate (B1237965) group into the isoindoline structure has led to a class of compounds with significant biological interest. beilstein-journals.org A highly efficient method for synthesizing isoindolin-1-one-3-phosphonates is through a one-pot, three-component Kabachnik-Fields reaction. beilstein-journals.orgresearchgate.netnih.gov

This reaction typically involves the condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602). researchgate.netresearchgate.netsemanticscholar.org The process can be performed under solvent- and catalyst-free conditions, often with microwave assistance, to afford the desired products in high yields. beilstein-journals.orgnih.govresearchgate.net For example, the reaction of 2-formylbenzoic acid with (S)- or (R)-amines and dimethyl phosphite at 80 °C provides the corresponding (isoindolin-1-one-3-yl)phosphonates with good diastereoselectivity. nih.gov

Table 2: Multicomponent Synthesis of Isoindolin-1-one-3-phosphonates

Component 1 Component 2 Component 3 Conditions Product Reference
2-Formylbenzoic acid Primary Amine Dimethyl Phosphite Solvent/Catalyst-free, 80-90°C Dimethyl (1-oxo-2-alkylisoindolin-3-yl)phosphonate beilstein-journals.orgnih.gov
2-Formylbenzoic acid Aliphatic Primary Amine Dialkyl Phosphite Microwave-assisted, Catalyst-free Dialkyl (1-oxo-2-alkylisoindolin-3-yl)phosphonate researchgate.net
2-Formylbenzoic acid Aniline Dimethyl Phosphite Microwave, 90°C Dimethyl (1-oxo-2-phenylisoindolin-3-yl)phosphonate nih.gov

These phosphonate derivatives can be further transformed; for instance, dephosphorylation can be achieved using reagents like lithium aluminum hydride to yield the corresponding isoindolin-1-ones. nih.gov

Isoindoline nitroxides are stable free radicals that serve as valuable tools in various fields, including their use as spin labels and probes. scispace.com Several synthetic routes to these compounds have been developed.

One major approach involves the treatment of N-benzylphthalimide with an excess of a Grignard reagent, which introduces substituents at the 1,1,3,3-positions. scispace.comthieme-connect.com Subsequent debenzylation and oxidation yield the target α-substituted isoindoline nitroxides. scispace.com Another key method is the Diels-Alder reaction of a suitable diene with dienophiles like methyl propynoate, followed by oxidative aromatization. thieme-connect.com

More recent methods have expanded the synthetic toolkit. Palladium-catalyzed Heck reactions of bromo-substituted tetramethylisoindolines with alkenes like methyl acrylate (B77674) provide access to new classes of isoindoline nitroxides. rsc.org Furthermore, profluorescent nitroxides have been prepared by linking an isoindoline nitroxide to a coumarin (B35378) fluorophore via a triazole linker, synthesized using a copper-catalyzed azide-alkyne cycloaddition (click chemistry). acs.org Halogen bonding has also been explored to promote the self-assembly of isoindoline nitroxide tectons. nih.gov

Epoxidation of unsaturated isoindoline derivatives followed by nucleophilic ring-opening of the epoxide provides a pathway to bifunctionalized isoindolines. This strategy is particularly useful for introducing amino alcohol functionalities.

For instance, the epoxidation of an alkene precursor, followed by a zinc-mediated aminolysis, has been used to diversify a tricyclic isoindolinone scaffold. researchgate.net The ring-opening of epoxides with amines to produce β-amino alcohols can be performed with excellent regioselectivity under solvent-free conditions, sometimes catalyzed by sulfated zirconia. researchgate.net This method allows for the chemoselective and regioselective opening of the epoxide ring. researchgate.net The synthesis of various isoindole derivatives containing halohydrin units has been achieved through the stereocontrolled ring-opening of syn-epoxides with HCl or HBr. researchgate.net This sequence has also been applied in the total synthesis of complex natural products like minfiensine, where an epoxide is converted into an allylic alcohol. rsc.org

Formation of Isoindoline Nitroxides

Construction of Fused and Polycyclic Isoindoline Systems

The isoindoline core is a valuable building block for the synthesis of more complex, multi-ring structures. These fused and polycyclic systems are prevalent in biologically active natural products.

One innovative strategy involves the skeletal remodeling of chalcone-based pyridinium (B92312) salts. rsc.org This method utilizes a dearomative ring-opening/ring-closing sequence to transform the pyridinium core into structurally diverse polycyclic isoindolines. rsc.org The driving force can be the instability of in situ generated β-aminoketones or N,N-ketals. rsc.org

Another approach is the Pictet-Spengler-type cyclization of in situ-generated isoindolium ions. nih.gov Protonation of a synthesized isoindole creates an electrophilic isoindolium, which can then undergo intramolecular cyclization to form polycyclic isoindolines in good yields. nih.gov Annulation reactions of ortho-chloromethyl-aryllithiums with cyclic imines (generated in situ from alicyclic amines) also provide a direct route to polycyclic isoindolines, including those fused with pyrrolidine (B122466), piperidine (B6355638), and azepane rings. nih.gov

Divergent syntheses using Diels-Alder and Heck arylation reactions have also been employed. For example, 3-(N-Benzyl-2-pyrrolyl)acrylates can undergo Diels-Alder cycloaddition with maleimides, followed by an intramolecular Heck arylation to furnish pyrrolo[2,1-a]isoindoles. beilstein-journals.org

Synthesis of Isoindolinones and Their Fused Analogues

Isoindolinones, which are oxidized derivatives of the isoindoline core, and their fused analogues are pivotal structures in medicinal chemistry and chemical biology. rsc.orgmdpi.com Their synthesis has been a major focus of research, leading to the development of numerous methodologies. These approaches often start from readily available ortho-substituted aromatic substrates and can proceed through either multistep or tandem protocols. rsc.org

Historically, transition-metal-catalyzed reactions have been prominent in isoindolinone synthesis. rsc.org For instance, palladium-catalyzed C-H carbonylation of primary benzylamines using carbon monoxide (CO) gas or a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) provides a direct route to the isoindolinone scaffold. organic-chemistry.org Another approach involves the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org However, growing environmental concerns have spurred the development of transition-metal-free synthetic protocols, which are more advantageous for industrial-scale production. rsc.org

Metal-free approaches include the use of multicomponent reactions (MCRs), which offer efficiency by combining multiple reactants in a single step to build complex molecules. d-nb.info An example is the tandem Mannich/lactamization reaction between 2-formylbenzoates, amines, and ketones, which can proceed without a catalyst or with a simple acid catalyst like p-toluenesulfonic acid. d-nb.info Electrochemical methods have also emerged as a sustainable alternative, utilizing an undivided cell with carbon electrodes to reduce cyclic imides to hydroxylactams and lactams in a controlled manner. organic-chemistry.org

Fused isoindolinone analogues, which have a wide range of applications, can also be synthesized through various strategies. rsc.org Tandem processes have been developed for the asymmetric synthesis of fused benzoindolizidinones under phase-transfer conditions. chim.it

Table 1: Selected Synthetic Methodologies for Isoindolinones

Methodology Catalyst/Reagent Key Features
C-H Carbonylation Palladium Utilizes free primary benzylamines and CO gas or a surrogate. organic-chemistry.org
C-H Functionalization Copper Functionalizes sp³ C-H bonds of 2-alkyl-N-substituted benzamides. organic-chemistry.org
Reductive C-N Coupling Platinum Nanowires Couples 2-carboxybenzaldehyde (B143210) with amines followed by intramolecular amidation. organic-chemistry.org
Multicomponent Reaction p-Toluenesulfonic acid or catalyst-free Efficient one-pot synthesis from 2-formylbenzoates, amines, and ketones. d-nb.info
Electrochemical Reduction Carbon electrodes Controllable reduction of cyclic imides to hydroxylactams and lactams. organic-chemistry.org
One-Pot Synthesis Chlorosulfonyl isocyanate (CSI) Metal-free synthesis from 2-benzoylbenzoic acid and alcohols. nih.gov

Ring-Closing Metathesis for Azepinoisoindolinone Scaffolds

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for constructing cyclic systems, including those containing nitrogen. medwinpublishers.com This intramolecular reaction has been successfully employed to create complex, tricyclic azepinoisoindolinone scaffolds. nih.gov The synthesis of these structures demonstrates the strategic application of RCM in building fused heterocyclic systems.

The synthetic pathway to azepinoisoindolinones involves several key steps. nih.gov It begins with the hydrozirconation of an alkyne, such as 1-hexyne, followed by the addition of the resulting organozirconium intermediate to an N-acyliminium species generated in situ. This sequence builds a diene precursor suitable for the subsequent RCM reaction. nih.gov The RCM step, typically catalyzed by a ruthenium-based catalyst like a Grubbs catalyst, facilitates the formation of the seven-membered azepine ring fused to the isoindolinone core. medwinpublishers.comnih.govsigmaaldrich.com

During the RCM process for certain substrates, an unusual alkene isomerization has been identified and studied. nih.gov This side reaction can affect the final structure and yield of the desired product. Following the successful creation of the tricyclic azepinoisoindolinone scaffold, further chemical diversification can be achieved through reactions like alkene epoxidation and subsequent zinc-mediated aminolysis, allowing for the generation of a library of related compounds. nih.gov

Preparation of Hybrid Molecules Incorporating Isoindoline Moieties

The creation of hybrid molecules, which combine the isoindolinone scaffold with other pharmacologically relevant heterocyclic rings, is a prominent strategy in drug discovery. mdpi.com This approach aims to generate novel compounds with potentially enhanced or synergistic biological activities by integrating the structural features of different classes of heterocycles. mdpi.comresearchgate.net

Isoindolinone-Pyrazole Conjugates

Isoindolinone-pyrazole hybrids represent a significant class of hybrid molecules. mdpi.com The synthesis of these conjugates has been achieved with high enantioselectivity through an organocatalytic Mannich reaction. mdpi.comnih.gov This process involves the reaction of an α-amido sulfone derived from 2-formyl benzoate (B1203000) with acetylacetone (B45752) as the nucleophile. mdpi.com

The key steps in the asymmetric synthesis are:

Mannich Reaction: An organocatalyst, such as Takemoto's bifunctional catalyst, promotes the enantioselective addition of acetylacetone to an imine intermediate. mdpi.com

Pyrazole (B372694) Formation: The resulting enantioenriched acyclic product is then treated with hydrazine (B178648). The hydrazine reacts selectively with the dicarbonyl portion of the acetylacetone moiety to form the pyrazole ring, yielding the isoindolinone-pyrazole hybrid. mdpi.comresearchgate.net

Cyclization: The bifunctional nature of the catalyst also facilitates the final lactamization step to form the isoindolinone ring. mdpi.com

This method allows for the synthesis of new heterocyclic hybrid molecules containing a 3-substituted isoindolinone linked to a pyrazole ring with high enantiomeric excess (up to 89% ee). mdpi.com A racemic version of the hybrid can also be synthesized by reacting a pre-formed 3-acetylacetone isoindolinone with hydrazine. mdpi.com

Isoindolinone-Aminal Hybrids

In a similar synthetic strategy to the pyrazole conjugates, isoindolinone-aminal hybrids can also be prepared. mdpi.com The synthesis utilizes the same α-amido sulfone derived from 2-formyl benzoate and an organocatalytic approach. mdpi.comnih.gov

For the formation of the aminal hybrid, a different nucleophile is used in the Mannich-type reaction. Dibenzylamine is employed as the nucleophile, which attacks the intermediate imine. mdpi.com This addition, followed by the catalyst-assisted cyclization (lactamization), leads to the formation of a 3-substituted isoindolinone featuring an aminal functionality. mdpi.comnih.gov While this reaction also benefits from the use of a bifunctional organocatalyst like Takemoto's catalyst, the observed enantioselectivity has been reported as moderate. mdpi.com

Theoretical and Computational Investigations of Isoindoline Systems

Electronic Structure and Aromaticity Calculations of Isoindoline (B1297411)

The electronic landscape of the isoindoline core is fundamental to its reactivity and physical properties. Computational studies on isoindole, the aromatic parent of isoindoline, reveal a delicate balance of electronic effects that dictate its stability and behavior.

The stability of isoindole systems is a subject of considerable theoretical interest. Non-empirical calculations on isoindole have shown the presence of resonance energy (RE), though it is considered to be low. rsc.org This lower resonance energy, combined with a low-lying excited state, contributes to the inherent instability of isoindole compared to its more stable isomer, indole (B1671886). rsc.org The thermodynamic difference is significant, with calculations indicating that the conversion of 1H-indole to 2H-isoindole requires a substantial energy input of +38.6 kilojoules per mole, highlighting the greater stability of the indole system.

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. For isoindoline systems, computational methods such as Density Functional Theory (DFT) are employed to map this distribution. Maximum electrostatic potential (MESP) maps, for instance, can visually represent charge distribution, shape, and molecular polarity. nih.gov In related isoindoline-1,3-dione derivatives, these maps have shown that the carbonyl oxygens are nucleophilic regions with high electron densities, which is consistent with their role as hydrogen-bond acceptors. nih.gov

Furthermore, analysis of the charge density can reveal the degree of aromaticity and the nature of bonding within the heterocyclic ring. Studies on substituted phosphanes with benzothiazolyl groups, which share some structural similarities, have used high-resolution X-ray diffraction and subsequent charge density studies to investigate heteroaromaticity. goettingen-research-online.de Such analyses provide quantitative data on the electronic charge distribution and can help rationalize the reactivity of the molecule. goettingen-research-online.de For isoindoline systems, these studies can elucidate how substituents, such as the hydroxyl group in isoindolin-4-ol, modulate the electronic properties of the core structure.

A summary of computational predictions for related isoindoline derivatives is presented in the table below.

Compound ClassComputational MethodKey Findings on Charge Distribution
Isoindoline-1,3-dionesDFT/B3LYPCarbonyl oxygens identified as nucleophilic regions with high electron density. nih.gov
Benzothiazol-substituted phosphanesHigh-resolution X-ray diffractionProvides quantitative data on charge density and heteroaromaticity. goettingen-research-online.de

Tautomerism is a critical aspect of the chemistry of isoindole and its derivatives. Computational studies have explored the equilibrium between different tautomeric forms. For the parent isoindole, calculations show that the 2H-isoindole tautomer is generally more stable than the 1H-isoindole form. worldscientific.com The energy barrier for the conversion is relatively small, suggesting that the 1H-tautomer is readily accessible at room temperature.

The tautomeric equilibrium is highly sensitive to the presence of substituents. Electron-donating groups tend to destabilize the 2H-isoindole form, while electron-withdrawing groups can enhance its stability. This substituent effect is crucial for understanding the properties of molecules like Isoindolin-4-ol hydrochloride, where the hydroxyl group and the protonated amine will influence the tautomeric balance. In solution, the 2H-isoindole tautomer, which resembles pyrrole (B145914), is often predominant, with the exact ratio depending on the solvent and the nature of the substituents.

Computational studies on related guanidine-substituted isoindolines have also predicted the existence of stable tautomers, with DFT calculations indicating the imino-amine form to be energetically favored.

SystemComputational MethodFinding on TautomerismEnergy Difference (kJ/mol)
IsoindoleDF-M06L/def2-TZVPP2H-isoindole is more stable than 1H-isoindole. +3.4 (for 2H to 1H conversion)
Guanidine-substituted isoindolineB3LYP/6-311++G(d,p)Imino-amine tautomer is energetically favored over the diamino tautomer. 12.3

Mapping of Charge Density Distribution within the Isoindoline Nucleus

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are indispensable for predicting the three-dimensional structures of molecules and understanding their dynamic behavior. For this compound, these methods can predict its preferred conformations and intramolecular interactions.

The prediction of molecular geometry is a standard application of computational chemistry. For isoindoline derivatives, methods like DFT are used to optimize molecular structures and predict bond lengths and angles. nih.govtandfonline.com In studies of isoindoline-1,3-diones, the geometry of conformers was optimized using DFT at the B3LYP/6-311** level after an initial conformational search. nih.gov

For flexible molecules, identifying the most stable conformers is crucial. The parent isoindoline is known to exist as two distinct conformational isomers with axial and equatorial nitrogen-hydrogen bonds. smolecule.com Spectroscopic data has shown that the axial conformer is more stable in the ground state. smolecule.com When considering this compound, the presence of the hydroxyl group and the charge on the nitrogen atom will significantly influence the conformational landscape. Computational methods can enumerate all possible stereoisomers and identify the most stable configurations. nih.gov

The table below summarizes findings on the conformational analysis of related isoindoline systems.

Compound/SystemMethodKey Findings on Molecular Geometry and Conformations
IsoindolineSpectroscopic determinationExists as two conformational isomers (axial and equatorial N-H). The axial conformer is more stable in the ground state. smolecule.com
Isoindoline-1,3-dione derivativeDFT/B3LYP/6-311**Conformational search and geometry optimization to identify stable conformers. nih.gov
General StereoisomersRDKit enumerationIdentification of the most suitable stereoisomer configuration based on predicted biological affinity. nih.gov

Intramolecular hydrogen bonds (IHBs) can have a profound effect on the conformation, stability, and physicochemical properties of a molecule. nih.gov In this compound, the hydroxyl group (-OH) and the ammonium (B1175870) group (-NH2+-) are potential hydrogen bond donors, while the oxygen and the chloride ion can act as acceptors.

Computational methods can predict the presence and strength of IHBs. nih.gov Statistical analyses of crystallographic databases have shown that five-, six-, or seven-membered rings are the most common motifs for IHBs. nih.gov For Isoindolin-4-ol, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitrogen atom of the isoindoline ring, forming a five-membered ring. The protonation of the nitrogen in the hydrochloride salt would alter this possibility, potentially favoring an interaction with the chloride counter-ion.

DFT and Natural Bond Orbital (NBO) analysis are powerful tools to study these interactions. mdpi.com NBO analysis can provide information about charge transfer between orbitals, which is indicative of a hydrogen bonding interaction. researchgate.net The study of such interactions is crucial for understanding how the molecule might adopt specific conformations in different environments. rsc.org

Force Field Calculations for Conformational Space Exploration

Force field calculations are a cornerstone of computational chemistry for exploring the vast conformational landscape of flexible molecules like isoindoline derivatives. researchgate.net These methods approximate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid calculation of energies for numerous conformations. wustl.edu

The choice of force field is critical, as different parameterizations can yield varying results. researchgate.netwustl.edu For organic molecules, force fields like MMFF94 (Merck Molecular Force Field) and UFF (Universal Force Field) are commonly employed. core.ac.uk These force fields model the total energy of a system by summing terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

A typical workflow for conformational analysis involves:

Initial Structure Generation: Generating a diverse set of initial conformations, often using methods like genetic algorithms. core.ac.uk

Energy Minimization: Optimizing the geometry of each conformer to find the nearest local energy minimum. researchgate.net

Analysis: Ranking the resulting conformers by their calculated energies to identify low-energy, and therefore more probable, structures. core.ac.uk

Studies have shown that while force fields are excellent for generating a wide range of possible conformations, the relative energies can have significant errors. core.ac.uk For instance, a conformer predicted to be several kcal/mol higher in energy by a force field might actually be the global minimum when calculated at a higher level of theory, such as Density Functional Theory (DFT). researchgate.net Therefore, force field-based conformational searches are often a preliminary step, with the lowest energy conformers being subjected to more accurate, albeit computationally expensive, quantum mechanical calculations. researchgate.net

For charged species like this compound, standard force fields can sometimes overemphasize intramolecular electrostatic interactions. nih.gov This can lead to inaccuracies in predicting the global minimum energy conformation. Modified electrostatic treatments within the force field calculations can provide results that better align with experimental data and explicit solvent molecular dynamics simulations. nih.gov

Table 1: Comparison of Commonly Used Force Fields for Conformational Analysis

Force FieldKey FeaturesTypical Applications
MMFF94 Designed for a broad range of organic and drug-like molecules; good parameterization for many functional groups. core.ac.ukConformational searching and analysis of drug candidates. nih.gov
UFF Covers the entire periodic table; useful for organometallic and inorganic compounds. core.ac.ukInitial conformational analysis of diverse chemical structures.
AMBER Primarily developed for biomolecules like proteins and nucleic acids.Not typically the first choice for small organic molecules unless part of a biomolecular complex. nih.gov
OPLS Optimized for liquid simulations and has good parameters for many organic solvents and solutes. nih.govSimulating molecular behavior in solution. nih.gov

Computational Support for Synthetic Design and Optimization

Computational chemistry is an indispensable tool in modern synthetic organic chemistry, offering predictive power that can guide experimental efforts, save resources, and provide deeper mechanistic understanding.

Predicting Reaction Outcomes and Stereoselectivity

Predicting the products of a chemical reaction, including their stereochemistry, is a primary goal of computational organic chemistry. mi-6.co.jp For isoindoline synthesis, computational models can help chemists anticipate which synthetic routes are most likely to succeed and which stereoisomers will be favored.

Two main computational approaches are used for reaction prediction:

Template-Based Methods: These rely on a database of known chemical reactions. nih.gov An algorithm matches the reactants to a reaction template and predicts the product based on that template. nih.gov While reliable for known reaction types, they are limited in their ability to predict novel transformations. mi-6.co.jp

Template-Free Methods: These use machine learning, often with graph neural networks or transformers, to learn the underlying principles of chemical reactivity from large datasets of reactions. mi-6.co.jp These models represent molecules as graphs and can predict products without relying on predefined rules, giving them the potential to discover new reactions. mi-6.co.jpnih.gov

For stereoselectivity, computational methods can be used to calculate the energies of the transition states leading to different stereoisomeric products. nih.gov The product that proceeds through the lower energy transition state is predicted to be the major product. For example, in the synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives, a domino reaction was shown to proceed with high stereoselectivity. acs.org Computational modeling could be employed to understand the origins of this selectivity by examining the transition state structures.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used for these predictions. acs.org By optimizing the geometries of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This not only predicts the major product but also provides insight into the reaction mechanism. acs.org

Virtual Screening for Structural Diversification within Chemical Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property, often biological activity. nih.gov This approach is also highly valuable for the structural diversification of chemical libraries, such as those based on the isoindoline scaffold. nih.gov

The process typically involves the following steps:

Library Generation: A virtual library of compounds is created, often by combining a set of core scaffolds (like isoindoline) with a variety of substituents. nih.govsemanticscholar.org

Filtering: The library is filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to remove compounds with undesirable characteristics. nih.gov

Docking and Scoring: The remaining compounds are computationally "docked" into the binding site of a target protein. nih.gov A scoring function then estimates the binding affinity of each compound. otavachemicals.com

Selection and Analysis: The top-scoring compounds are selected for further analysis and potential synthesis. otavachemicals.com Experts often visually inspect the binding modes of the best candidates to ensure the interactions are chemically reasonable. otavachemicals.com

This methodology allows for the efficient exploration of vast chemical space. For instance, a virtual library of isoindoline- and tetrahydroisoquinoline-containing tricyclic sultams was designed and analyzed to guide the synthesis of a 160-member library. nih.gov Similarly, virtual screening has been used to identify novel inhibitors for various protein targets by screening large compound databases against their binding sites. nih.govmdpi.com The use of multiple pharmacophore models and receptor conformations can enhance the effectiveness of the screening process. mdpi.com

Role of Isoindolin 4 Ol Hydrochloride and Its Derivatives As Key Synthetic Intermediates

Building Blocks for the Construction of Complex Organic Molecules

In synthetic chemistry, "building blocks" are foundational molecular units that are systematically assembled to create larger, more complex structures. moldb.comnih.gov Isoindolin-4-ol hydrochloride serves as a quintessential heterocyclic building block, providing the core isoindoline (B1297411) motif that is central to a variety of intricate molecules. moldb.com The utility of this scaffold is evident in the total synthesis of complex natural products and the development of clinical drug candidates. mdpi.comnih.gov

The isoindoline skeleton is a key structural feature in molecules with diverse biological activities. mdpi.com For instance, derivatives of this scaffold are employed in treatments for conditions ranging from hypertension to cancer. mdpi.com The synthesis of such complex therapeutic agents often relies on the initial incorporation of a pre-formed isoindoline ring system. Synthetic strategies frequently involve the functionalization of the isoindoline nitrogen and aromatic ring to build out the final complex structure.

One common strategy involves the oxidation of the isoindoline core to the corresponding isoindolin-1-one (B1195906) (a γ-lactam), a scaffold that is also prevalent in a wide array of bioactive compounds. researchgate.netresearchgate.netacs.org The synthesis of these target molecules can begin with isoindoline precursors, which are subsequently oxidized, often as a late-stage step in the synthetic sequence. researchgate.netacs.org For example, the synthesis of the HIV-1 protease inhibitor L-696,474 and the macrolactone cytochalasin B involved the strategic assembly of an isoindolinone precursor as a key intermediate. nih.gov The accessibility of this compound makes it a valuable starting point for synthetic routes that ultimately lead to these and other complex molecular architectures.

Complex Molecule Class/Example Core Scaffold Significance / Application Area Reference(s)
MazindolIsoindolineAnorectic for short-term obesity treatment. mdpi.com mdpi.com
Chlorthalidone3-Hydroxyisoindolin-1-oneDiuretic drug for treating hypertension. rsc.org rsc.org
Lenalidomide (B1683929)Isoindolin-1-oneImmunomodulatory drug for multiple myeloma. mdpi.com mdpi.com
Cytochalasins (e.g., Cytochalasin B)IsoindolinoneBiologically active mycotoxins used as research tools. nih.gov nih.gov
AristolactamsIsoindolinoneClass of natural products with various biological activities. researchgate.net researchgate.net

Strategic Precursors in the Synthesis of Diverse Heterocyclic Systems

Beyond serving as a core component, the isoindoline scaffold is a strategic precursor for the construction of other, more complex heterocyclic systems. Its structure allows for a variety of chemical transformations, particularly cyclization reactions, that expand its framework into new ring systems. Modern synthetic methods, including transition metal-catalyzed reactions, have greatly broadened the utility of isoindoline derivatives in this regard. researchgate.netbuet.ac.bd

Palladium-catalyzed reactions have proven especially fruitful. For example, the intramolecular coupling of functionalized indole (B1671886) derivatives can lead to the formation of fused ring systems like β-carbolinones and pyrazino[1,2-a]indoles. beilstein-journals.org Similarly, palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with primary amines is a method to produce isoindolin-1-ones, which can then be further elaborated. researchgate.net The synthesis of natural aristolactams has been achieved via a one-pot Suzuki-Miyaura coupling followed by an aldol (B89426) condensation cascade, starting from an isoindolin-1-one precursor. researchgate.net

Other synthetic strategies include:

Ring-Closing Metathesis (RCM): Diene-functionalized isoindoline precursors can undergo RCM to create novel tricyclic isoindolinones containing a seven-membered ring. researchgate.net

Intramolecular Cycloadditions: Acid-catalyzed intramolecular [4+2] cycloadditions of isoindolinone derivatives bearing enone functionalities can generate complex spiro isoindolinone architectures. researchgate.net

Multicomponent Reactions (MCRs): Isoindolin-1-one-3-phosphonates can be synthesized in a one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a phosphite (B83602), showcasing an efficient assembly of a functionalized heterocyclic system. mdpi.com

These examples underscore the role of the isoindoline framework not merely as a static building block, but as a dynamic precursor that can be readily transformed into a variety of different heterocyclic structures.

Precursor Type Reaction Type Resulting Heterocyclic System Reference(s)
Isoindolinone with pendant enoneIntramolecular [4+2] CycloadditionSpiro[cyclohexanone-isoindolinone] researchgate.net
Diene-substituted isoindolineRing-Closing Metathesis (RCM)Azepino-isoindolinone (tricyclic) researchgate.net
N-allyl-1H-indole-2-carboxamidesPalladium-catalyzed C-3 Alkenylationβ-Carbolinone or Pyrazino[1,2-a]indole beilstein-journals.org
2-Formylbenzoic acid + Amine + PhosphiteMulticomponent Reaction (Kabachnik–Fields)Isoindolin-1-one-3-phosphonate mdpi.com
Isoindolin-1-one + 2-Formylphenylboronic acidPalladium-catalyzed Suzuki Coupling / Aldol CascadeAristolactams (Phenanthrene Lactams) researchgate.net

Contribution to the Diversification of Chemical Libraries for Research Purposes

The development of chemical libraries—large, curated collections of molecules—is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify new bioactive compounds. nih.govnih.gov Privileged scaffolds, which are molecular frameworks known to interact with various biological targets, are ideal starting points for library synthesis. mdpi.com The isoindoline/isoindolinone skeleton is considered one such scaffold due to its frequent appearance in medicinal chemistry. mdpi.comresearchgate.net

This compound and its derivatives are excellent starting points for generating chemical libraries because their structures can be systematically and efficiently modified. This process, often called diversity-oriented synthesis, aims to create a wide range of analogues by introducing different substituents at various points on the molecular scaffold. mdpi.comnih.gov

Notable examples of libraries based on the isoindoline scaffold include:

A 240-member library built on a trifunctional isoindoline core was synthesized and screened to identify inhibitors of the Myc-Max protein-protein interaction, a key target in cancer research. mdpi.com

An electrochemically-initiated strategy was used to generate a small library of novel heterocycle-fused isoindolinone compounds for potential use in drug design. nih.gov

Solution-phase parallel synthesis was employed to create a library of 46 multi-substituted 3-methyleneisoindolin-1-ones, which were subsequently evaluated for anti-cancer activity.

Ultrasonic irradiation has been used as an efficient method to prepare a small library of 3-hydroxyisoindolin-1-ones. rsc.org

The design of these libraries is often aided by computational and chemoinformatic tools, which can enumerate vast virtual libraries of potential compounds before synthesis is undertaken. nih.gov This allows researchers to explore a broad chemical space and focus on synthesizing compounds with the highest probability of being active against a specific biological target. nih.gov The functional handles on this compound make it an ideal platform for such diversification, enabling the creation of focused libraries that are crucial for advancing biomedical research.

Library Core Scaffold Diversification Strategy Library Size / Type Purpose / Application Reference(s)
Trifunctional IsoindolineSequential solution-phase parallel synthesis (amide bond formation)240 membersDiscovery of protein-protein interaction inhibitors (Myc-Max). mdpi.com mdpi.com
Isoindolinone NucleusElectrochemically initiated tandem/one-pot reactionsSmall libraryDiversity-oriented synthesis for drug design. nih.gov nih.gov
3-Iodo-isoindolin-1-onePalladium-catalyzed couplings (Sonogashira, Suzuki) and N-alkylation46 membersAnti-cancer activity screening.
3-AlkylidenephthalidesAmine addition under ultrasonic irradiationSmall libraryEfficient access to diverse 3-hydroxyisoindolin-1-ones. rsc.org rsc.org

Future Directions and Emerging Research Avenues in Isoindoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Isoindolin-4-ol Hydrochloride

The development of green and sustainable synthetic methods is a paramount goal in modern organic chemistry. researchgate.net For isoindoline (B1297411) derivatives, this involves moving away from hazardous reagents and solvents towards more environmentally benign alternatives.

Key Research Thrusts:

Catalyst- and Solvent-Free Conditions: Research has shown the successful synthesis of isoindolin-1-one-3-phosphonates through a 'one-pot' three-component reaction of 2-formylbenzoic acid with primary amines and dimethyl phosphite (B83602) under solvent- and catalyst-free conditions. researchgate.netresearchgate.net This approach offers high yields and potent pharmacological properties. researchgate.net Future work could adapt these principles to the synthesis of this compound, potentially using precursors like 2-formyl-3-hydroxybenzoic acid.

Bio-based Feedstocks: An emerging trend is the use of renewable resources. For instance, isoindolinones have been synthesized from bio-based furfurals through an intramolecular cycloaromatization strategy. rsc.org Exploring the conversion of other biomass-derived platform molecules into the core structure of this compound could provide a sustainable alternative to petrochemical-based routes.

Green Catalytic Systems: The use of recyclable and non-toxic catalysts is a significant area of interest. One study demonstrated the use of Water Extract of Onion Peel Ash (WEOPA) as an efficient catalyst for the synthesis of isoindoline-1,3-dione derivatives. analis.com.my Investigating similar bio-waste-derived catalysts for the synthesis of this compound could lead to more sustainable and cost-effective processes.

One-Pot Syntheses: Efficient one-pot methods are being developed for the synthesis of novel isoindolinone derivatives under mild, metal-free conditions. nih.gov These methods often involve short reaction times and contribute to a more sustainable synthetic protocol. nih.gov Adapting such one-pot strategies for the synthesis of this compound would be a significant advancement.

Synthetic ApproachKey FeaturesPotential Application to this compound
Catalyst- and Solvent-Free High yields, reduced waste, environmentally friendly. researchgate.netresearchgate.netAdaptation of three-component reactions using functionalized benzoic acid precursors.
Bio-based Feedstocks Utilization of renewable resources like furfurals. rsc.orgExploration of pathways from biomass to the isoindoline core.
Green Catalysis Use of recyclable, non-toxic catalysts like WEOPA. analis.com.myInvestigation of bio-waste-derived catalysts for the synthesis.
One-Pot Synthesis Mild, metal-free conditions, short reaction times. nih.govDevelopment of streamlined, multi-step reactions in a single vessel.

Exploration of Uncharted Reactivity Patterns and Selectivities in Isoindoline Functionalization

Understanding and controlling the reactivity of the isoindoline scaffold is crucial for the synthesis of diverse and complex molecules. Future research will likely focus on discovering new reactions and achieving higher levels of selectivity.

Emerging Areas of Interest:

Site-Selective Functionalization: Achieving regioselectivity in the functionalization of the isoindoline ring is a significant challenge. Recent studies on the site-selective α-C–H functionalization of trialkylamines using reversible hydrogen atom transfer (HAT) catalysis could be applied to the isoindoline nitrogen, allowing for precise modification of the molecule. researchgate.net

Divergent Synthesis: Developing synthetic routes that can lead to different, yet related, scaffolds from a common intermediate is highly valuable. A divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR intermediate has been reported. acs.org This "scaffold hopping" approach could be explored to generate novel analogs of this compound.

Condition-Controlled Selectivity: The ability to selectively synthesize different products from the same starting materials by simply changing the reaction conditions is a powerful tool. For example, the selective synthesis of spiroisoquinolinones or spiroisoindolinones has been achieved by tuning the reaction conditions in a cascade reaction. rsc.org Applying this concept to the functionalization of Isoindolin-4-ol could provide access to a wider range of derivatives.

Asymmetric Catalysis: The synthesis of enantiomerically pure 3-substituted isoindolinones has been achieved through asymmetric cascade aza-Henry/lactamization reactions using organocatalysts. acs.org This approach, yielding high enantioselectivities, could be adapted for the synthesis of chiral derivatives of this compound.

Integration of Advanced Spectroscopic Techniques for In-Situ Monitoring of Isoindoline Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The integration of advanced spectroscopic techniques is set to revolutionize the study of isoindoline synthesis.

Key Techniques and Their Applications:

In-situ Raman Spectroscopy: This non-destructive technique is well-suited for real-time monitoring of catalyst surface changes and the formation of reaction intermediates in solution. rsc.org It can provide detailed information about molecular structures and bonding during the synthesis of isoindoline derivatives. rsc.org

In-situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR can be used to study reaction kinetics in detail, as demonstrated in studies of sol-gel reactions. uts.edu.au This could be applied to monitor the progress of reactions involving this compound, helping to optimize reaction conditions.

Combined Spectroscopic Approaches: The integration of multiple analytical techniques can provide a more comprehensive understanding of complex reaction systems. nih.gov Combining in-situ Raman and IR spectroscopy, for example, could offer complementary information about the vibrational modes of reactants, intermediates, and products.

Spectroscopic TechniqueInformation GainedRelevance to Isoindoline Synthesis
In-situ Raman Spectroscopy Real-time monitoring of catalyst surfaces and reaction intermediates. rsc.orgElucidation of reaction mechanisms and catalyst behavior.
In-situ Infrared (IR) Spectroscopy Detailed kinetic data and monitoring of functional group transformations. uts.edu.auOptimization of reaction conditions and yield.
Combined Approaches Comprehensive understanding of complex reaction pathways. nih.govDeeper insights into the formation of this compound.

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Isoindoline Synthesis

Future Applications in Isoindoline Chemistry:

Retrosynthetic Analysis: AI-driven tools can propose synthetic pathways for complex molecules. mdpi.com These models can be used to design efficient and novel routes to this compound and its derivatives, potentially identifying more sustainable or cost-effective strategies. pharmafeatures.com

Reaction Optimization: Machine learning algorithms can analyze large datasets of chemical reactions to predict the optimal conditions for a given transformation, including temperature, solvent, and catalyst. mdpi.com This can significantly reduce the time and resources required for experimental optimization of isoindoline synthesis.

Predictive Modeling: AI can be used to predict the properties and biological activities of virtual compounds. researchgate.net This allows for the in-silico design of novel isoindoline derivatives with desired characteristics before they are synthesized in the lab, accelerating the discovery of new functional molecules. researchgate.net The integration of AI and Density Functional Theory (DFT) has already shown promise in revolutionizing molecular design and predicting reaction pathways. researchgate.net

The synergy between these emerging research avenues holds the promise of a more sustainable, efficient, and innovative future for the chemistry of this compound and the broader field of isoindoline compounds.

Q & A

Q. What are the standard synthetic routes for Isoindolin-4-ol hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation of isoindoline derivatives with carboxylic acid precursors, followed by hydrolysis and HCl treatment to form the hydrochloride salt . Key variables include solvent choice (e.g., ethanol or water), temperature control (60–100°C), and stoichiometric ratios of reagents. For example, phthalic anhydride is a common starting material, with purification achieved via recrystallization or column chromatography. Researchers should optimize parameters using Design of Experiments (DoE) to balance yield (reported 60–80%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what data benchmarks ensure reproducibility?

Essential techniques include:

  • 1H/13C NMR : Confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, NH/OH groups at δ 4.0–5.0 ppm) .
  • HPLC-MS : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .
  • FTIR : Validate functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~700 cm⁻¹) .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content (theoretical ~18.7%) . Consistent reporting of these parameters in supplementary data is vital for reproducibility .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

The compound’s limited aqueous solubility often necessitates co-solvents like DMSO or ethanol (≤5% v/v). Pre-formulation studies using dynamic light scattering (DLS) or phase solubility analysis can identify optimal solvent systems. For biological assays, sonication or micellar encapsulation (e.g., with cyclodextrins) enhances bioavailability while minimizing solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacological data for this compound derivatives across different studies?

Discrepancies in IC50 values or mechanism-of-action claims may arise from assay conditions (e.g., cell line variability, incubation time). Researchers should:

  • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity tests) .
  • Control for batch-to-batch compound variability via rigorous QC (e.g., HPLC purity checks) .
  • Apply meta-analysis tools to harmonize data from disparate sources .

Q. How can computational modeling optimize this compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) simulations predict reaction energetics (e.g., transition states in nucleophilic substitutions) . Molecular dynamics (MD) models assess solvent effects on reaction kinetics. For example, simulations in polar aprotic solvents (e.g., DMF) may reveal accelerated SN2 mechanisms, guiding experimental solvent selection .

Q. What advanced purification techniques address persistent impurities in this compound synthesis?

  • Continuous Flow Chromatography : Enhances separation efficiency for structurally similar byproducts .
  • Crystallization Engineering : Tailor cooling rates and anti-solvent addition to improve crystal habit and purity (>99%) .
  • Membrane Technologies : Nanofiltration membranes (MWCO ~300 Da) remove low-MW contaminants .

Q. How do structural modifications of this compound impact its bioactivity in CNS drug discovery?

Substitutions at the 4-OH position (e.g., alkylation, acylation) alter blood-brain barrier penetration. Pharmacokinetic studies in rodent models, paired with QSAR modeling, can correlate lipophilicity (logP) with CNS bioavailability. For instance, methyl ether derivatives show enhanced logP (2.1 vs. 1.5 for parent compound) and improved in vivo efficacy .

Methodological Notes

  • Experimental Design : Use factorial designs (e.g., 2^k factorial) to evaluate interactions between temperature, solvent, and catalyst .
  • Data Reporting : Follow Beilstein Journal guidelines for supplementary data (e.g., raw NMR spectra, HPLC chromatograms) to ensure transparency .
  • Ethical Compliance : Document synthetic protocols and hazard assessments per institutional biosafety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.